molecular formula C35H34N10O7 B606483 Carboxy-pyridostatin CAS No. 1417638-60-8

Carboxy-pyridostatin

Numéro de catalogue B606483
Numéro CAS: 1417638-60-8
Poids moléculaire: 706.72
Clé InChI: RJTDQPSVSXRGLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carboxy-pyridostatin is a fluorescent probe that targets G-quadruplex structures and traps cytoplasmic RNA G-quadruplex structures in cells . It exhibits high molecular specificity for RNA over DNA G-quadruplex .


Synthesis Analysis

The synthesis of Carboxy-pyridostatin involves a series of G-quadruplex interacting small molecules based on a N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold . The synthetic analogues were evaluated for their ability to stabilize telomeric G-quadruplex DNA .


Molecular Structure Analysis

The molecular structure of Carboxy-pyridostatin is C35H34N10O7 with an exact mass of 706.26 and a molecular weight of 706.720 .


Chemical Reactions Analysis

The rigid aromatic rings of Carboxy-pyridostatin linked by flexible amide bonds match adaptively with G-tetrad planes, enhancing π-π stacking and achieving specific recognition of G4s . The aliphatic amine side chains of Carboxy-pyridostatin adjust conformation to interact with the phosphate backbone via hydrogen bonding and electrostatic interactions, increasing affinity for G4s .


Physical And Chemical Properties Analysis

Carboxy-pyridostatin is a light yellow to light green solid . It is stable under normal temperatures and pressures .

Applications De Recherche Scientifique

  • Selective Binding to RNA G4 Structures : Carboxy-pyridostatin has been found to exhibit high specificity for RNA over DNA G4 structures, unlike pyridostatin, which interacts with both RNA and DNA G4 structures (Rocca et al., 2017).

  • Targeting Cancer Cells : Carboxy-pyridostatin, along with other pyridostatin derivatives, has been used to study DNA damage in cancer cells. These compounds promote growth arrest in cancer cells through replication- and transcription-dependent DNA damage (Rodriguez et al., 2012).

  • Influence on Adult Neural Stem and Progenitor Cells : In the field of neurobiology, carboxy-pyridostatin has been shown to affect adult neural stem cell and progenitor cell functions. It can reduce cell proliferation and promote cell cycle exit, which is crucial for neural stem cell engineering (Goldberg et al., 2020).

  • Stabilization of Telomeric G-quadruplex Structures : Pyridostatin and its analogs, including carboxy-pyridostatin, have been found to selectively recognize different forms of human telomeric G-quadruplex structures. This property makes them potential candidates for developing novel anti-cancer agents (Wang et al., 2015).

  • Potential in Identifying Complement Inhibitors : Carboxy-pyridostatin has been identified as a novel complement inhibitor. Its ability to inhibit complement activation in the classical pathway but not in the alternative pathway suggests potential therapeutic uses in diseases where excessive complement activation is a factor (Zhang et al., 2018).

  • Use in Anticancer Strategies : Pyridostatin, including its derivatives like carboxy-pyridostatin, has shown promise in anticancer strategies, particularly against BRCA1/2-deficient tumors. These compounds disrupt replication and lead to DNA damage that is specifically lethal to tumor cells with compromised homologous recombination repair (Groelly et al., 2022).

Safety And Hazards

While the risk of severe adverse events is increased by Carboxy-pyridostatin therapy compared to placebo in most settings investigated, these side effects are controllable with dose modification, and treatment discontinuation is required in the minority of cases .

Orientations Futures

Carboxy-pyridostatin is a strong candidate drug for targeting BRCA1/2-deficient tumours and for overcoming PARPi resistance in vivo . The combination of this compound with DNA-PKcs inhibitors and paclitaxel could represent an effective treatment for the eradication of BRCA1/2-mutated tumours . Additionally, our results suggest that Carboxy-pyridostatin may potentiate the efficacy of immune checkpoint inhibitors .

Propriétés

IUPAC Name

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDQPSVSXRGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy-pyridostatin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.